N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

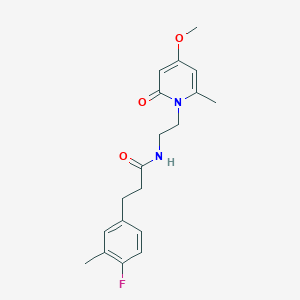

N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a small molecule inhibitor that targets the fat mass and obesity-associated protein (FTO). FTO is a demethylase enzyme that is involved in the regulation of gene expression, metabolism, and energy homeostasis. The inhibition of FTO has been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and cancer.

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on compounds with fluorobenzyl groups, such as in the study by Piccoli et al. (2012), investigated the role of orexin receptors in compulsive food consumption. This study utilized various compounds to target orexin receptors, highlighting the potential of specific antagonists to modulate feeding behaviors in conditions like binge eating. This research area could be relevant for compounds with similar structural features, exploring their role in neuromodulation and appetite regulation (Piccoli et al., 2012).

Metabolism and Disposition in Drug Discovery

Monteagudo et al. (2007) utilized ^19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, emphasizing the role of fluorine in tracing and understanding the pharmacokinetics of drug candidates. This approach could be applied to investigate the metabolism of N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, providing insights into its distribution and elimination pathways (Monteagudo et al., 2007).

Na+/Ca2+ Exchange Inhibition for Neuroprotection

Research on YM-244769 by Iwamoto and Kita (2006) examined a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, demonstrating its efficiency in protecting against neuronal cell damage. This study indicates the potential therapeutic application of structurally related compounds in neuroprotection, specifically in conditions involving calcium dysregulation (Iwamoto & Kita, 2006).

Functionalization of C60

Li, Lou, and Gan (2015) explored the reaction of N-fluorobenzenesulfonimide with C60, leading to various fullerene adducts. This research area could be of interest for the development of new materials or nanotechnological applications, where the functionalization of fullerenes or similar structures with compounds like N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide could be explored (Li, Lou, & Gan, 2015).

Propiedades

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-15-3-9-18(10-4-15)31(28,29)25-11-2-12-30-19(25)14-24-21(27)20(26)23-13-16-5-7-17(22)8-6-16/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWQBVABKVAMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)

![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)

![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)